Biotin sulfone is a natural product found in Trypanosoma brucei with data available.
Biotin sulfone
CAS No.: 40720-05-6
Cat. No.: VC21338549
Molecular Formula: C10H16N2O5S
Molecular Weight: 276.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 40720-05-6 |
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Molecular Formula | C10H16N2O5S |
Molecular Weight | 276.31 g/mol |
IUPAC Name | 5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
Standard InChI | InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 |
Standard InChI Key | QPFQYMONYBAUCY-ZKWXMUAHSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 |
SMILES | C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES | C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 |
Chemical Structure and Properties
Structural Characteristics
Biotin sulfone is a member of the class of biotins that is derived from biotin sulfoxide with a sulfone group replacing the sulfoxide group . Its systematic name is (3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid, 5,5-dioxide, reflecting its stereochemistry and functional groups .
Physical and Chemical Properties
The physical and chemical properties of biotin sulfone are summarized in the following table:
Property | Description |
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Molecular Formula | C₁₀H₁₆N₂O₅S |
Molecular Weight | 276.31 g/mol |
Physical Appearance | Colorless needles |
Melting Point | >230°C (decomposes) |
Solubility | Slightly soluble in aqueous base or DMSO (<1mg/ml) |
Stability | Stable for at least 2 years when stored at -20°C |
Storage Recommendations | Protect from light and moisture |
SMILES Notation | O=C1N[C@@H]2C@@HN1 |
InChi Key | QPFQYMONYBAUCY-ZKWXMUAHSA-N |
Binding Properties
Biotin sulfone maintains the ability to bind to avidin and streptavidin, though with altered binding characteristics compared to biotin. Studies have shown that it binds to avidin with a binding ratio of 0.332 compared with biotin . This retained binding capacity is crucial for its applications in biotechnology where avidin-biotin interactions are utilized .
Synthesis Methods
Traditional Synthesis Approaches
Several approaches have been developed for the synthesis of biotin sulfone, with most methods involving the oxidation of biotin or biotin derivatives. The most direct route is oxidation of biotin using oxidizing agents to convert the sulfur atom to a sulfone group .
Advanced Synthesis from L-Cysteine
A notable synthesis pathway for epi-biotin sulfone (a stereoisomer of biotin sulfone) has been developed using commercially available L-cysteine as a starting material. This method, described by Chavan et al., features several key reactions :
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An unprecedented tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction, in which three new sigma bonds and two rings are formed
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A highly diastereoselective late-stage Haller–Bauer reaction of sulfone for direct introduction of the carbon side chain
The synthesis pathway involves several intermediates, including ketone transformations and the formation of sulfone derivatives. The oxidation of sulfide derivatives to the corresponding sulfones is typically accomplished using m-CPBA (meta-chloroperoxybenzoic acid) .
Key Reactions in Synthesis
The synthesis of biotin sulfone derivatives often involves these key steps:
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Direct proline-catalyzed aldol reaction
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Tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction
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Late-stage Haller–Bauer reaction to access the required side chain
Biological Role and Metabolism
Occurrence as a Metabolite
Biotin sulfone has been identified as a natural metabolite of biotin in human metabolism. Studies have detected its presence in human urine, confirming its role in the biotin metabolic pathway .
Urinary Excretion Patterns
Research by urinary analysis has provided insights into the excretion patterns of biotin sulfone:
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In normal conditions, biotin sulfone accounts for approximately 3.6% of total biotin excretion in free-living subjects
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The urinary excretion of biotin sulfone increases significantly after biotin administration
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In controlled studies, biotin sulfone excretion increased 21-fold from 0.2 nmol/h before to 4.2 nmol/h after biotin administration
These findings suggest that biotin sulfone is formed as part of normal biotin metabolism and its production increases proportionally with biotin intake .
Metabolic Significance
The presence of biotin sulfone in human metabolism suggests it may play a role in biotin turnover and homeostasis. Accurate quantitation of biotin sulfone in biological samples allows for more precise studies on human biotin metabolism and turnover, as it captures a component of biotin metabolism that might otherwise be overlooked .
Applications in Research and Biotechnology
Diagnostic Applications
Biotin sulfone has proven valuable in multiple diagnostic platforms:
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Multiple-analyte profiling technology (Luminex)
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Surface plasmon resonance sensors
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Microsphere-based immunoassays
These applications leverage the unique properties of biotin sulfone, particularly its stability during chemical synthesis and its retained ability to bind to avidin/streptavidin-coated surfaces .
Anti-Candida albicans Antibody Analysis
Research has validated the use of biotin sulfone in analyzing anti-Candida albicans antibody responses. Specifically, biotin sulfone-tagged synthetic oligosaccharides have been successfully immobilized on avidin-coated surfaces for antibody reactivity studies using monoclonal antibodies .
Comparative Analysis with Biotin
Structural Differences
The key difference between biotin and biotin sulfone lies in the oxidation state of the sulfur atom in the tetrahydrothiophene ring. In biotin sulfone, this sulfur is fully oxidized to a sulfone group (SO₂), resulting in altered electronic properties and reactivity compared to biotin .
Binding Efficiency
While biotin sulfone maintains the ability to bind to avidin and streptavidin, its binding efficiency differs from native biotin:
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Biotin sulfone is reported to be as efficient as biotin in streptavidin binding
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It binds to avidin with a binding ratio of 0.332 compared with biotin
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The retained binding capability makes it suitable for applications utilizing the avidin-biotin system despite the chemical modification
Chemical Stability and Reactivity
One of the most valuable characteristics of biotin sulfone compared to biotin is its enhanced chemical stability in certain reaction conditions:
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Biotin sulfone shows improved stability during carbohydrate protecting group manipulation
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It maintains its structure during organic synthesis procedures where biotin would be reactive
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This stability makes it particularly useful in synthetic chemistry applications while still providing a functional handle for bioaffinity interactions
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